Ligand Efficiency in p38 MAP Kinase Binding: 1-(Pyridin-2-yl)-1,4-diazepane vs. 3-Methyl Analog
The unsubstituted 1-(pyridin-2-yl)-1,4-diazepane serves as a reference fragment in structure-based drug design. Its binding mode to p38 MAP kinase has been experimentally determined by X-ray crystallography (PDB ID: 5RUV) [1]. This provides a critical baseline for assessing ligand efficiency. In contrast, the 3-methyl analog (1-(3-methylpyridin-2-yl)-1,4-diazepane) shows a different binding interaction profile in a separate crystallographic study (PDB ID: 5RA2) [2]. While no direct IC50 comparison is available from these structural studies, the distinct binding poses indicate that the methyl group alters the electronic and steric environment, which is a key factor for medicinal chemists optimizing a fragment hit.
| Evidence Dimension | Structural binding mode to p38 MAP kinase |
|---|---|
| Target Compound Data | Crystallographic binding pose determined in PDB entry 5RUV. |
| Comparator Or Baseline | 1-(3-methylpyridin-2-yl)-1,4-diazepane binding pose in PDB entry 5RA2. |
| Quantified Difference | Qualitative difference in binding orientation; no quantitative affinity data available from these specific studies. |
| Conditions | X-ray crystallography of protein-ligand complexes. |
Why This Matters
The unsubstituted compound provides a clean baseline for fragment elaboration, which is essential for structure-activity relationship (SAR) studies where every atom's contribution to binding must be understood.
- [1] RCSB Protein Data Bank. PDB entry 5RUV, ligand W6J: 1-(pyridin-2-yl)-1,4-diazepane. View Source
- [2] RCSB Protein Data Bank. PDB entry 5RA2, ligand SV4: 1-(3-methylpyridin-2-yl)-1,4-diazepane. View Source
